molecular formula C21H25ClN2O4S B3029454 Tianeptine CAS No. 66981-73-5

Tianeptine

Cat. No. B3029454
CAS RN: 66981-73-5
M. Wt: 437 g/mol
InChI Key: JICJBGPOMZQUBB-UHFFFAOYSA-N
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Description

Tianeptine is an antidepressant with a unique neurochemical profile, distinguishing it from other antidepressants by its ability to increase serotonin (5-HT) uptake in the brain and platelets, contrary to the usual action of decreasing serotonin uptake seen in most antidepressants . It has been shown to have antidepressant efficacy in various forms of depression, including major depression, depressed bipolar

Scientific Research Applications

Neurotrophic Effects on Hippocampal Neurons

Tianeptine shows neuroplastic and neurotrophic effects on hippocampal neurons. It prevents dendritic atrophy in the hippocampus under certain pathological conditions. Proteomic analysis on this compound-treated hippocampal neurons revealed 11 differentially expressed proteins related to neurite growth, metabolism of neurotrophic substances, synaptogenesis, and synaptic activity homeostasis (Chu et al., 2010).

Enhancing Memory and Brain Structure

This compound blocks stress-induced alterations in neuronal morphology and synaptic plasticity. It also prevents stress from impairing learning and memory and has memory-enhancing properties even without stress. This effect is attributed to the normalization of glutamatergic neurotransmission, which might be crucial for its antidepressant action (Zoladz et al., 2010).

Energy Metabolism in Non-synaptic Mitochondria

This compound has been observed to enhance energy-related processes in hippocampal non-synaptic mitochondria. It normalized behavioral alterations induced by chronic social isolation stress, indicating antidepressant and anxiolytic efficacy. The treatment increased the expression of elements related to the proteasome system, redox system enzymes, and energy metabolism (Perić et al., 2020).

Effects on Microglial Cell Activation

This compound exerts anti-inflammatory properties by suppressing microglial activation in vitro and in vivo. This action is observed in both the hippocampus and frontal cortex of adult rats. The drug reduced the expression of microglial activation markers and production of pro-inflammatory cytokines (Ślusarczyk et al., 2015).

Role in Treating Neuropathic Pain

This compound's antinociceptive effects have been observed in models of neuropathic pain. Its analgesic mechanism seems to involve increased levels of serotonin and norepinephrine in the spinal dorsal horn, suggesting its potential for neuropathic pain management (Lee et al., 2014).

Interaction with Opioid Receptors

Recent studies have found that this compound is a full agonist at the mu-opioid receptor (MOR), which may explain its rapid and chronic antidepressant-like behavioral effects. This interaction with MOR could provide insights for new antidepressant drug development (Samuels et al., 2017).

Mechanism of Action

Target of Action

Tianeptine, an atypical tricyclic antidepressant, primarily targets the μ-opioid receptor . It acts as an atypical agonist of this receptor with clinically negligible effects on the δ- and κ-opioid receptors . The hippocampus, a region of the brain involved in memory processing, is also an important target for this compound’s therapeutic action .

Mode of Action

This compound’s interaction with its targets results in a variety of changes. Unlike other antidepressants, this compound stimulates the uptake of serotonin . It also modulates glutamate receptors, which may explain part of its antidepressant and anxiolytic effects . Furthermore, it has been found to prevent or reverse stress-induced alterations of neuronal morphology and synaptic plasticity .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to modulate glutamate receptor activity, specifically AMPA receptors and NMDA receptors . This modulation affects the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity . This compound also enhances serotonin reuptake, inducing many of the same neuronal changes as the SSRIs .

Pharmacokinetics

This compound has a bioavailability of 99% , indicating that nearly all of the drug is absorbed into the bloodstream after oral administration . It is metabolized in the liver by β-oxidation . The elimination half-life of this compound is 2.5–3 hours , and it is excreted mainly through urine (65%) and feces (15%) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It prevents stress-induced dendritic atrophy, improves neurogenesis, reduces apoptosis, and normalizes metabolite levels and hippocampal volume . These effects contribute to its antidepressant and anxiolytic properties .

Action Environment

Environmental factors such as stress can influence the action, efficacy, and stability of this compound. Chronic stress can lead to alterations in brain structure and function, which this compound can prevent or reverse . Misuse of this compound can lead to euphoric, opioid-like highs with the potential for chronic users to develop dependence and tolerance .

Safety and Hazards

Tianeptine can lead to euphoric, opioid-like highs with the potential for chronic users to develop dependence and tolerance . Overdose and use in suicide attempts have also been documented .

Future Directions

Tianeptine is currently being studied for fibromyalgia pain treatment . Further studies should be conducted to gain a deeper understanding of this substance .

properties

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICJBGPOMZQUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048295
Record name Tianeptine
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Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications.
Record name Tianeptine
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CAS RN

72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5
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Record name (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide
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Record name Tianeptine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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